molecular formula C24H25N3O3S B5558556 N-PHENYL-N-({N'-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

N-PHENYL-N-({N'-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE

Cat. No.: B5558556
M. Wt: 435.5 g/mol
InChI Key: OWLMPHANKCMWJB-PCLIKHOPSA-N
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Description

N-PHENYL-N-({N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound that falls under the category of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Scientific Research Applications

N-PHENYL-N-({N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N-({N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves the condensation of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions .

Industrial Production Methods

These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N-({N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of N-PHENYL-N-({N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-PHENYL-N-({N’-[(E)-(2,3,4-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is unique due to its specific structural features, such as the trimethylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various scientific fields .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-[(E)-(2,3,4-trimethylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-18-14-15-21(20(3)19(18)2)16-25-26-24(28)17-27(22-10-6-4-7-11-22)31(29,30)23-12-8-5-9-13-23/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLMPHANKCMWJB-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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